molecular formula C12H14ClNO3 B2954310 5-[(2-Chlorobenzyl)amino]-5-oxopentanoic acid CAS No. 866821-26-3

5-[(2-Chlorobenzyl)amino]-5-oxopentanoic acid

Cat. No. B2954310
CAS RN: 866821-26-3
M. Wt: 255.7
InChI Key: WSRZWWVHZMLUGL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods, but specific structural information for “5-[(2-Chlorobenzyl)amino]-5-oxopentanoic acid” is not provided in the sources I found .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Utility : The preparation of isotopically labeled compounds, such as [1,2,3,4,5-13C5]-5-Amino-4-oxopentanoic Acid (ALA), highlights the compound's utility in studying biosynthetic pathways of biologically active porphyrins, which are crucial for processes like photosynthesis and oxygen transport (Shrestha‐Dawadi & Lugtenburg, 2003).
  • Methodologies for Synthesis : Various synthesis routes have been explored to prepare derivatives of 5-Amino-4-oxopentanoic acid, showcasing the compound's versatility and adaptability in organic synthesis (Yuan, 2006).

Biological Applications and Studies

  • Biochemical Studies : The compound has been used in the synthesis and study of amino acids, specifically in the resolution of amino acids, which are critical for understanding the composition of toxins and bioactive molecules in organisms (Shimohigashi, Lee, & Izumiya, 1976). This research provides insights into the structural requirements for biological activity.
  • Bioconjugation and Labeling : Research on W(CO)5 complexes of derivatives, including studies on their synthesis, structure, and applications in bioconjugation, underscores the importance of such compounds in developing new diagnostic and therapeutic tools (Kowalski et al., 2009).

properties

IUPAC Name

5-[(2-chlorophenyl)methylamino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c13-10-5-2-1-4-9(10)8-14-11(15)6-3-7-12(16)17/h1-2,4-5H,3,6-8H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRZWWVHZMLUGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CCCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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